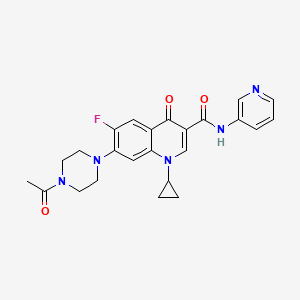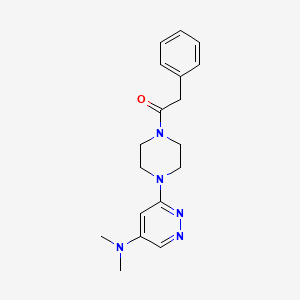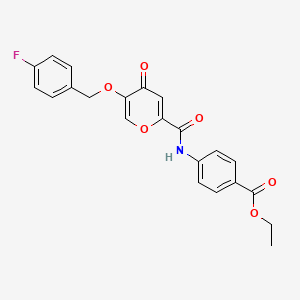
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using different methods. The compound has shown promising results in various scientific studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Furan and Cyclopentenone Derivatives
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one and related compounds serve as intermediates in the synthesis of heterocyclic compounds like furans and cyclopentenones, which are crucial in organic synthesis and pharmaceutical chemistry. Watterson et al. (2003) detailed the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent in the creation of such compounds, indicating its significance in constructing complex molecular structures (Watterson et al., 2003).
Antimicrobial Applications
Compounds structurally related to 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one have shown potential as antimicrobial agents. For instance, Chate et al. (2011) synthesized a series of 1,5-Benzothiazepines showing potent antimicrobial activities comparable to standard drugs. This underlines the potential utility of these compounds in developing new antimicrobial agents (Chate et al., 2011).
Anticonvulsant Activity
Derivatives of this compound, specifically those involving phenylsulfonylurea/thiourea, have been studied for their anticonvulsant activity. Thakur et al. (2017) synthesized and evaluated a series of such derivatives, identifying some as significantly effective in anticonvulsant models. This suggests the potential therapeutic applications of these compounds in neurological disorders (Thakur et al., 2017).
Synthesis of 3D Fragments for Screening Libraries
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one can be a precursor in synthesizing three-dimensional fragments, such as 1,4-thiazepanones and 1,4-thiazepanes, which are underrepresented in fragment screening libraries. Pandey et al. (2020) highlighted the significance of these compounds as new BET bromodomain ligands, indicating their potential in drug discovery and molecular library enhancement (Pandey et al., 2020).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c22-20(12-16-26(23,24)18-9-5-2-6-10-18)21-13-11-19(25-15-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJKZWIQTMBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)





![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
